molecular formula C16H17ClO B1608695 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene CAS No. 85909-36-0

1-(2-Chloropropoxy)-2-(phenylmethyl)benzene

Cat. No.: B1608695
CAS No.: 85909-36-0
M. Wt: 260.76 g/mol
InChI Key: DHZSNIQVQQXCQB-UHFFFAOYSA-N
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Description

1-(2-Chloropropoxy)-2-(phenylmethyl)benzene is an organic compound that features a benzene ring substituted with a 2-chloropropoxy group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene can be synthesized through a multi-step process involving the following key steps:

    Formation of 2-Chloropropanol: This can be achieved by the chlorination of propanol using thionyl chloride or phosphorus trichloride.

    Etherification Reaction: The 2-chloropropanol is then reacted with 2-(phenylmethyl)phenol in the presence of a base such as potassium carbonate to form the desired ether compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropropoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the benzene ring can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include azides, thiols, and amines.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: Products include cyclohexane derivatives.

Scientific Research Applications

1-(2-Chloropropoxy)-2-(phenylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially altering the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(2-Bromopropoxy)-2-(phenylmethyl)benzene: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Chloropropoxy)-2-(methyl)benzene: Similar structure but with a methyl group instead of a phenylmethyl group.

Uniqueness: 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene is unique due to the presence of both the 2-chloropropoxy and phenylmethyl groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-benzyl-2-(2-chloropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-13(17)12-18-16-10-6-5-9-15(16)11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZSNIQVQQXCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006498
Record name 1-Benzyl-2-(2-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85909-36-0
Record name 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85909-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085909360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-2-(2-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloropropoxy)-2-(phenylmethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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